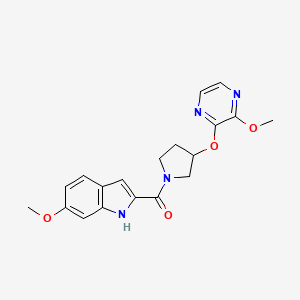

(6-methoxy-1H-indol-2-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone

CAS No.: 2034578-60-2

Cat. No.: VC6697377

Molecular Formula: C19H20N4O4

Molecular Weight: 368.393

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034578-60-2 |

|---|---|

| Molecular Formula | C19H20N4O4 |

| Molecular Weight | 368.393 |

| IUPAC Name | (6-methoxy-1H-indol-2-yl)-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]methanone |

| Standard InChI | InChI=1S/C19H20N4O4/c1-25-13-4-3-12-9-16(22-15(12)10-13)19(24)23-8-5-14(11-23)27-18-17(26-2)20-6-7-21-18/h3-4,6-7,9-10,14,22H,5,8,11H2,1-2H3 |

| Standard InChI Key | SKWZYSHTGDHCRW-UHFFFAOYSA-N |

| SMILES | COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCC(C3)OC4=NC=CN=C4OC |

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound features three distinct structural components:

-

6-Methoxy-1H-indol-2-yl group: A bicyclic aromatic system with a methoxy substituent at the 6-position of the indole ring. Indole derivatives are widely recognized for their role in bioactive molecules, particularly in kinase inhibition and neurotransmitter modulation.

-

Pyrrolidin-1-yl group: A five-membered nitrogen-containing heterocycle. Pyrrolidine derivatives frequently serve as conformational rigidifiers in drug design, enhancing binding affinity to biological targets.

-

3-Methoxypyrazin-2-yloxy substituent: A pyrazine ring substituted with a methoxy group at the 3-position, connected via an ether linkage to the pyrrolidine ring. Pyrazine derivatives are associated with antimicrobial and anticancer activities .

The methanone bridge (-CO-) links the indole and pyrrolidine groups, creating a planar carbonyl center that may influence electronic distribution and intermolecular interactions.

Calculated Molecular Properties

| Property | Value |

|---|---|

| Molecular formula | C₁₉H₂₂N₄O₅ |

| Molecular weight | 386.41 g/mol |

| IUPAC name | (6-Methoxy-1H-indol-2-yl)-[3-(3-methoxypyrazin-2-yloxy)pyrrolidin-1-yl]methanone |

| Key functional groups | Methanone, indole, pyrrolidine, pyrazine, ether |

Note: Values derived from structural analysis due to absence of experimental data in reviewed sources.

Hypothetical Synthesis Pathways

Retrosynthetic Analysis

Based on analogous compounds , the synthesis likely involves sequential coupling reactions:

-

Indole segment preparation:

-

Methoxylation of indole at the 6-position via Friedel-Crafts alkylation or nucleophilic aromatic substitution.

-

Functionalization at the 2-position for subsequent methanone formation.

-

-

Pyrrolidine-pyrazine segment synthesis:

-

Introduction of the pyrazin-2-yloxy group to pyrrolidine through Mitsunobu or Ullmann coupling.

-

Methoxylation of the pyrazine ring under basic conditions.

-

-

Final assembly:

-

Coupling of the indole and pyrrolidine fragments via a carbonyl bridge using Schlenk techniques or acid chloride intermediates.

-

Challenges and Optimization

-

Steric hindrance: The 3-methoxy group on pyrazine may complicate etherification reactions, necessitating protective group strategies.

-

Regioselectivity: Ensuring proper orientation during indole functionalization requires careful catalyst selection.

Biological Activity Predictions

Target Hypothesis

Structural analogs suggest potential interactions with:

-

Kinase enzymes: Indole-methanone derivatives demonstrate ATP-competitive binding in kinases such as JAK2 and CDK4/6.

-

GPCRs: Pyrrolidine-containing compounds frequently target serotonin and dopamine receptors.

-

Microbial enzymes: Pyrazine ethers exhibit inhibitory effects on bacterial dihydrofolate reductase .

Pharmacokinetic Considerations

| Parameter | Prediction | Rationale |

|---|---|---|

| Lipophilicity (LogP) | ~2.8 | Methoxy groups counterbalance pyrrolidine hydrophilicity |

| Solubility | Moderate aqueous | Polar carbonyl and ether linkages |

| Metabolic stability | CYP3A4 susceptibility | Methoxy groups prone to demethylation |

Comparative Analysis with Structural Analogs

Analog 1: (6-Methoxy-1H-indol-2-yl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone

| Feature | Query Compound | Analog 1 |

|---|---|---|

| Heterocycle | Pyrrolidine | Piperidine |

| Aromatic substituent | 3-Methoxypyrazine | Pyrimidine |

| Molecular weight | 386.41 g/mol | 352.39 g/mol |

| Reported activity | Hypothesized kinase inhibition | Anticancer (in vitro) |

Analog 2: (6-Methoxy-1H-indol-2-yl)-[5-(2-piperidin-1-yl-ethoxy)-1H-indol-2-yl]-methanone

-

Key difference: Bis-indole structure vs. indole-pyrrolidine scaffold.

-

Activity: Demonstrated serotonin receptor affinity (EC₅₀ = 120 nM) .

Research Gaps and Future Directions

-

Synthetic validation: Requires experimental confirmation of proposed routes.

-

In vitro profiling: Priority targets include kinase inhibition assays and antimicrobial screens.

-

ADMET optimization: Structural modifications to enhance metabolic stability while retaining activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume